N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide
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Overview
Description
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide is a chemical compound that features a naphthalene ring and a trifluoroacetyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide typically involves the reaction of naphthalen-2-ylamine with trifluoroacetic anhydride to form the trifluoroacetylated intermediate. This intermediate is then reacted with alaninamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-2-yl derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring, enhancing the compound’s versatility .
Scientific Research Applications
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in designing probes for biological assays and studying enzyme interactions.
Mechanism of Action
The mechanism of action of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and interact with active sites of enzymes, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-alanine 2-naphthylamide: Similar in structure but lacks the trifluoroacetyl group, which affects its reactivity and applications.
Naphthalen-2-yl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a trifluoroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide is unique due to the presence of both the naphthalene ring and the trifluoroacetyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
644985-79-5 |
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Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(19-14(22)15(16,17)18)13(21)20-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,22)(H,20,21) |
InChI Key |
RFKMYYLBXORIIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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